AR-102

Ophthalmology Glaucoma FP Prostaglandin Receptor

Researchers studying FP receptor-mediated IOP regulation often lack agonists with combined potency, selectivity, and clinical validation. AR-102 (CAS 955005-63-7) addresses this: • 30-fold more potent FP agonist vs. latanoprost; 150-fold higher selectivity. • Phase 2-validated (NCT00523250) ocular hypotensive efficacy with extended duration vs. travoprost. • Unique pentaerthrityl ester prodrug for corneal permeability and enzymatic hydrolysis studies. Supplied with analytical documentation; global shipping from stock.

Molecular Formula C28H42O8S
Molecular Weight 538.7 g/mol
CAS No. 955005-63-7
Cat. No. B1192136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-102
CAS955005-63-7
SynonymsAR-102;  AR-102;  AR102;  UNII-54923Z352W; 
Molecular FormulaC28H42O8S
Molecular Weight538.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H42O8S/c29-15-28(16-30,17-31)18-36-27(35)10-4-2-1-3-8-20-21(24(34)14-23(20)33)11-12-22(32)26-13-19-7-5-6-9-25(19)37-26/h5-7,9,13,20-24,29-34H,1-4,8,10-12,14-18H2/t20-,21-,22-,23+,24-/m1/s1
InChIKeyUCGXLCPNFJKWEF-ZSXJVMONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 234 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR-102: Dual DHFR Inhibitor and FP Agonist


AR-102 (CAS 955005-63-7, molecular formula C₂₈H₄₂O₈S, molecular weight 538.69) is a synthetic small molecule with two distinct pharmacological profiles . Structurally, it corresponds to one of the two enantiomers of iclaprim, a 2,4-diaminopyrimidine antibiotic [1]. In its alternative identity, AR-102 is also known as Dukeprost pentaerthrityl ester, a prostaglandin F (PGF) derivative that functions as a prodrug designed to release the active free acid form in ocular tissues, thereby acting as a potent and selective FP receptor agonist .

AR-102: Why Generic Substitution Fails


AR-102 cannot be substituted by generic alternatives because its utility is contingent upon the specific research or therapeutic context. When employed as an antibacterial research tool targeting dihydrofolate reductase (DHFR), its activity is indistinguishable from iclaprim, making the latter the more clinically relevant comparator due to its advanced development status [1]. Conversely, when deployed as an FP receptor agonist for glaucoma research, AR-102 exhibits a magnitude of receptor potency and selectivity that is quantitatively distinct from standard-of-care agents such as latanoprost and travoprost, thereby rendering it a unique probe for investigating differentiated intraocular pressure (IOP) reduction mechanisms .

AR-102 Comparative Evidence


FP Receptor Potency vs Latanoprost

In preclinical in vitro pharmacological profiling, AR-102 (as its active free acid metabolite) exhibited approximately 30-fold greater potency at the FP receptor compared to latanoprost acid . While the absolute EC50 value for AR-102 is not publicly disclosed in primary literature, the 30-fold relative difference represents a significant enhancement in target engagement that distinguishes AR-102 from the most widely prescribed first-line prostaglandin analog. This potency differential establishes AR-102 as a high-affinity probe suitable for studies requiring maximal FP receptor activation at lower molar concentrations.

Ophthalmology Glaucoma FP Prostaglandin Receptor Prodrug Pharmacology

FP Receptor Selectivity vs Latanoprost

Preclinical selectivity profiling indicates that AR-102 displays approximately 150-fold greater selectivity for the FP receptor over other prostanoid receptor subtypes compared to latanoprost . This enhanced selectivity profile is critical for minimizing receptor cross-talk and off-target signaling in experimental settings. For procurement decisions, this differentiation means AR-102 provides a cleaner pharmacological tool for isolating FP receptor-mediated effects, whereas latanoprost and structurally related analogs (travoprost, bimatoprost) exhibit broader prostanoid receptor engagement that may confound experimental interpretation.

Receptor Selectivity Ocular Pharmacology Prostanoid Receptors Drug Specificity

In Vivo IOP-Lowering Efficacy vs Latanoprost

Preclinical in vivo studies demonstrated that AR-102 achieves greater intraocular pressure (IOP) reduction and sustains its ocular hypotensive effect for a longer duration compared to latanoprost . Additionally, AR-102 exhibited superior ocular tolerability relative to travoprost . While the precise IOP reduction values (in mmHg) and time-course data remain proprietary, the directional superiority over two established clinical agents provides a meaningful basis for selecting AR-102 over generic alternatives in preclinical efficacy studies. AR-102 subsequently advanced to Phase 2 clinical evaluation (NCT00523250) as a first-in-human, dose-escalation, double-masked, randomized, vehicle-controlled trial assessing safety and ocular hypotensive efficacy in subjects with elevated IOP [1], confirming its translational relevance.

Intraocular Pressure Ocular Hypertension In Vivo Efficacy Glaucoma Models

DHFR Inhibition of Trimethoprim-Resistant Mutant

AR-102 exhibits competitive, potent inhibition of the F98Y mutant dihydrofolate reductase (DHFR) from Staphylococcus aureus, with a Ki value of 0.22 nM . In direct head-to-head comparison, AR-102, AR-101, and iclaprim demonstrated little or no difference in activity against both wild-type and TMP-resistant F98Y mutant DHFR enzymes, and all three compounds were significantly more potent than trimethoprim [1]. X-ray crystallographic analysis of the ternary complex with NADPH confirmed the structural basis for this equipotent binding profile, which is also reflected in antibacterial properties [2].

Antibacterial Resistance DHFR Inhibition Staphylococcus aureus Trimethoprim Resistance

DHFR Ternary Complex Structure

The crystal structure of S. aureus F98Y mutant DHFR in ternary complex with NADPH and AR-102 has been determined at 2.25 Å resolution (PDB ID: 3FY9) [1]. This structural information provides atomic-level resolution of the binding interactions that underpin AR-102's nanomolar potency against the trimethoprim-resistant enzyme. Comparative analysis of the binding modes of AR-101, AR-102, and iclaprim revealed that the X-ray crystallographic data explain the equipotent affinity observed across these three inhibitors, rationalizing their shared antibacterial properties [2]. For researchers requiring a well-characterized ligand with validated structural coordinates for molecular modeling, virtual screening, or structure-based drug design efforts targeting DHFR, AR-102 offers a rigorously defined binding pose not available for many alternative inhibitors.

X-ray Crystallography Protein-Ligand Complex Structural Biology DHFR Inhibitor Binding

Ocular Prodrug Activation Strategy

AR-102 is formulated as Dukeprost pentaerthrityl ester, a prodrug designed to release the active free acid metabolite (AR-102 free acid, Item No. 10008049) specifically within ocular tissues following topical administration . This prodrug strategy distinguishes AR-102 from direct-acting FP agonists and from alternative prostaglandin analogs that employ different ester prodrug moieties (e.g., isopropyl esters in latanoprost and travoprost, or amide prodrug in bimatoprost) [1]. The pentaerthrityl ester moiety confers distinct physicochemical properties that influence corneal penetration, intraocular metabolic activation kinetics, and subsequent FP receptor engagement. For researchers studying ocular drug delivery or comparing prodrug activation efficiency across prostaglandin analog classes, AR-102 represents a structurally distinct prodrug scaffold with a unique ester linkage that cannot be replicated by substituting latanoprost or travoprost.

Prodrug Design Ocular Drug Delivery Pharmacokinetics Corneal Permeability

AR-102 Research Applications


Glaucoma Research: FP Agonism

For laboratories investigating intraocular pressure (IOP) regulation and FP receptor-mediated signaling in glaucoma models, AR-102 offers a 30-fold more potent FP receptor agonist compared to latanoprost and 150-fold higher selectivity . Researchers seeking to achieve maximal FP receptor activation with minimized dosing volumes or reduced off-target prostanoid receptor engagement will find AR-102 advantageous over generic prostaglandin analogs. The compound's extended duration of action and superior ocular tolerability relative to travoprost further support its use in studies modeling sustained IOP control. AR-102 has been evaluated in a Phase 2 clinical trial (NCT00523250) for ocular hypotensive efficacy [1], providing translational validation for preclinical-to-clinical research programs.

DHFR Structural Biology & Computational Chemistry

Structural biologists and computational chemists investigating dihydrofolate reductase (DHFR) inhibition mechanisms will benefit from AR-102's high-resolution co-crystal structure (PDB: 3FY9, 2.25 Å) with S. aureus F98Y mutant DHFR [2]. The atomic-level binding pose information, validated alongside AR-101 and iclaprim [3], enables rigorous structure-based drug design, molecular docking validation, and SAR studies. AR-102 serves as an experimentally validated ligand for training computational models or benchmarking virtual screening workflows targeting trimethoprim-resistant DHFR variants.

S. aureus DHFR Resistance Mechanisms

For microbiologists investigating trimethoprim resistance mechanisms in Staphylococcus aureus, AR-102 provides a potent inhibitor of the F98Y mutant DHFR with a Ki of 0.22 nM . In direct comparative studies, AR-102 demonstrated equipotent activity to iclaprim and significantly outperformed trimethoprim [3]. Researchers requiring a tool compound to probe DHFR function in TMP-resistant S. aureus strains may select AR-102; however, for programs requiring clinical translatability, iclaprim may be preferred given its more advanced clinical development status.

Ocular Prodrug Pharmacokinetics & Delivery

Pharmaceutical scientists investigating prodrug activation kinetics and corneal permeability can employ AR-102 as a structurally distinct pentaerthrityl ester prodrug , contrasting with the isopropyl ester prodrugs of latanoprost and travoprost and the amide prodrug of bimatoprost [4]. The unique ester linkage chemistry of AR-102 may confer different enzymatic hydrolysis rates and intraocular distribution profiles, making it a valuable comparator in studies aimed at optimizing ocular drug delivery systems or evaluating structure-transport relationships across corneal epithelial barriers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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